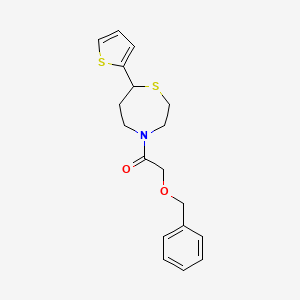

2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Description

2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound featuring a 1,4-thiazepane ring substituted with a thiophen-2-yl group at the 7-position and a benzyloxy-acetyl moiety at the 1-position. This structure combines aromatic (benzyloxy, thiophene) and heterocyclic (thiazepane) components, making it a candidate for pharmaceutical exploration, particularly in targeting sulfur-containing enzymes or receptors.

Properties

IUPAC Name |

2-phenylmethoxy-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S2/c20-18(14-21-13-15-5-2-1-3-6-15)19-9-8-17(23-12-10-19)16-7-4-11-22-16/h1-7,11,17H,8-10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYFRQHUDLEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps, starting with the preparation of the thiazepane ring and the thiophene moiety. The benzyloxy group is then introduced through a series of reactions involving benzylation and subsequent functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements of industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired products .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazepane ring and thiophene moiety are believed to play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural motifs—1,4-thiazepane core, thiophene substituent, and benzyloxy-ethanone group—are shared with several analogs, but substitutions significantly alter physicochemical and biological profiles. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Chlorophenyl (Compound ): The electron-withdrawing Cl group increases electrophilicity, possibly improving interaction with nucleophilic residues in target proteins. Fluorophenyl (Compound ): Fluorine’s small size and high electronegativity optimize binding to hydrophobic pockets while reducing metabolic degradation.

Ethanone-Linked Groups: Benzyloxy (Target): The benzyl ether group offers moderate polarity, balancing solubility and membrane permeability. Benzo[d][1,3]dioxol (Compound ): The methylenedioxy group improves metabolic stability by resisting oxidative cleavage compared to benzyloxy .

Biological Activity Trends: Antioxidant Activity: Compound S-A demonstrates significant antioxidant properties due to bromine and methoxy groups, which stabilize free radicals. The target compound’s thiophene may confer similar activity but with distinct kinetics.

Biological Activity

2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is . It features a thiazepane ring and a benzyloxy group, which contribute to its unique chemical reactivity and biological properties.

The compound's mechanism of action involves interactions with specific molecular targets, potentially including enzymes and receptors. The thiazepane and thiophene moieties are believed to play critical roles in these interactions, although detailed studies are needed to fully elucidate the pathways involved.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows for interaction with microbial enzymes, potentially inhibiting their function.

Anticancer Potential : Investigations into the compound's anticancer properties have shown promise. It may induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.

Inhibition of Viral Replication : Related compounds have been studied as inhibitors of viral RNA-dependent RNA polymerase (RdRp), suggesting potential antiviral applications against viruses like SARS-CoV-2 .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- SARS-CoV-2 Inhibition : A study identified N-benzyl-acetamides as novel inhibitors of SARS-CoV-2 RdRp. Although not directly tested on this compound, the structural similarities suggest potential efficacy against viral targets .

- Anticancer Studies : Research into similar thiazepane derivatives has indicated that modifications in their structure can enhance anticancer activity. The presence of the benzyloxy group may influence this activity positively.

- Chemical Reactivity : The compound undergoes various chemical reactions such as oxidation and substitution, which can be leveraged to modify its biological activity further. For example, oxidation can yield sulfoxides or sulfones that may exhibit different biological properties.

Data Table: Summary of Biological Activities

Q & A

What are the critical considerations for optimizing the synthesis of 2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone?

Level: Advanced

Answer:

Key steps include:

- Condensation reactions : Use absolute ethanol as a solvent with glacial acetic acid as a catalyst for benzyloxy group introduction, as demonstrated in analogous benzodiazepine syntheses .

- Reaction time and temperature : Reflux conditions (e.g., 4 hours at 80°C) ensure complete conversion, while avoiding thermal degradation of the thiophene moiety .

- Purification : Employ column chromatography or recrystallization to isolate the compound from byproducts like unreacted thiophene derivatives. Monitor purity via TLC (silica gel, ethyl acetate/hexane eluent) .

- Yield optimization : Adjust stoichiometry of the thiazepane precursor and benzyloxy-ethanone derivative to >1:1 molar ratios to account for steric hindrance in the thiazepan-4-yl group .

How can spectroscopic techniques resolve ambiguities in the structural confirmation of this compound?

Level: Basic

Answer:

- ¹H/¹³C NMR : Identify the benzyloxy group (δ ~4.8 ppm for CH₂, aromatic protons at δ 7.2–7.5 ppm) and thiophene protons (δ 6.8–7.4 ppm). The thiazepane ring’s axial-equatorial proton splitting (Δδ ~0.5 ppm) confirms its chair conformation .

- FTIR : A strong carbonyl stretch at ~1700 cm⁻¹ verifies the ethanone group. Thiophene C-S vibrations appear at ~680 cm⁻¹ .

- Mass spectrometry : High-resolution ESI-MS should show [M+H]⁺ matching C₂₀H₂₁NO₂S₂ (exact mass: 387.09). Fragmentation peaks at m/z 91 (benzyl cation) and 121 (thiophene-CH₂⁺) validate substituents .

What computational methods are suitable for analyzing the compound’s interaction with biological targets?

Level: Advanced

Answer:

- Molecular docking (AutoDock/Vina) : Use the crystal structure of target proteins (e.g., GPCRs or kinases) to predict binding poses. Prioritize the thiophene and benzyloxy groups for hydrophobic interactions .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence between the ethanone carbonyl and catalytic residues .

- Pharmacophore modeling : Map electrostatic and steric features (e.g., thiophene’s π-π stacking potential) to guide analog design .

How can crystallographic data resolve conflicting reports on the compound’s stereochemistry?

Level: Advanced

Answer:

- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters:

- Twinned data handling : Apply HKL-2 scaling for datasets with >5% twinning fraction. Validate with Rint < 0.05 and CC₁/₂ > 0.9 .

- Enantiomeric excess : Compare Flack (x ≈ 0) and Hooft (y ≈ 0) parameters to rule out racemic mixtures .

What in vitro assays are recommended for evaluating its antioxidant activity?

Level: Basic

Answer:

- DPPH assay : Dissolve the compound in DMSO (1 mM stock). Measure absorbance at 517 nm after 30 min incubation. Calculate IC₅₀ via nonlinear regression (control: ascorbic acid) .

- FRAP assay : Use TPTZ reagent; quantify Fe³⁺ reduction at 593 nm. Report activity as μM Fe²⁺ equivalents/g compound .

- Cell-based ROS detection : Treat HepG2 cells with 10–100 μM compound, then incubate with DCFH-DA. Flow cytometry quantifies ROS suppression .

How to address discrepancies in biological activity data across studies?

Level: Advanced

Answer:

- Batch variability : Characterize each batch via HPLC (≥95% purity) and ICP-MS (heavy metals <10 ppm) to rule out contaminants .

- Assay conditions : Standardize protocols (e.g., serum-free media for cell assays to avoid thiazepane-protein binding artifacts) .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare studies. Meta-analysis tools (e.g., RevMan) can pool data from ≥3 independent experiments .

What strategies improve metabolic stability in preclinical studies?

Level: Advanced

Answer:

- Liver microsome assays : Incubate with human S9 fractions (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS. Half-life >30 min suggests suitability for in vivo testing .

- Structural modifications : Replace the benzyloxy group with a trifluoromethoxy moiety to reduce CYP450-mediated oxidation .

- Prodrug design : Introduce a phosphate ester at the ethanone group for sustained release .

How to isolate and characterize stereoisomers of this compound?

Level: Advanced

Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10). Collect peaks with >99% enantiomeric excess .

- VCD spectroscopy : Compare experimental and DFT-simulated spectra to assign absolute configuration .

- X-ray crystallography : Resolve Δ/Λ helicity in the thiazepane ring via anomalous dispersion effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.